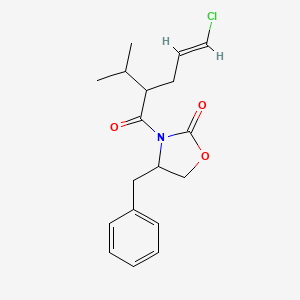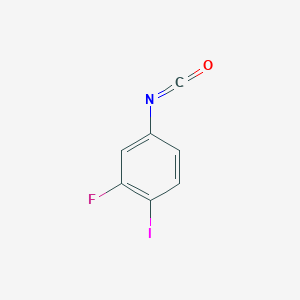
Methyl 7-methoxycinnoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester is a chemical compound that belongs to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. The 7-methoxy- substitution and the methyl ester functional group make this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester typically involves the following steps:
Formation of the Cinnoline Core: This can be achieved through various methods, such as the Pinner reaction, which involves the cyclization of o-nitrobenzyl cyanide with hydrazine.
Esterification: The carboxylic acid group is converted to a methyl ester using methanol and an acid catalyst like hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: 3-Cinnolinecarboxylic acid, 7-hydroxy-, methyl ester.
Reduction: 3-Cinnolinecarboxylic acid, 7-methoxy-, methanol.
Substitution: Various substituted cinnoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex cinnoline derivatives.
Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The cinnoline core can engage in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
3-Cinnolinecarboxylic acid, 7-hydroxy-, methyl ester: Similar structure but with a hydroxyl group instead of a methoxy group.
3-Cinnolinecarboxylic acid, 7-methoxy-, ethyl ester: Similar structure but with an ethyl ester instead of a methyl ester.
3-Cinnolinecarboxylic acid, 7-methoxy-, propyl ester: Similar structure but with a propyl ester instead of a methyl ester.
Uniqueness
3-Cinnolinecarboxylic acid, 7-methoxy-, methyl ester is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, while the methyl ester can affect its lipophilicity and membrane permeability.
Propiedades
Fórmula molecular |
C11H10N2O3 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
methyl 7-methoxycinnoline-3-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-15-8-4-3-7-5-10(11(14)16-2)13-12-9(7)6-8/h3-6H,1-2H3 |
Clave InChI |
USADUDZTHBKGGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=NN=C(C=C2C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


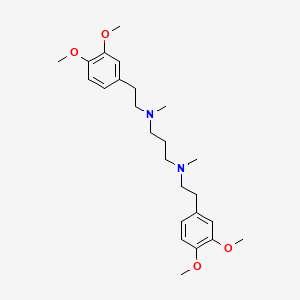
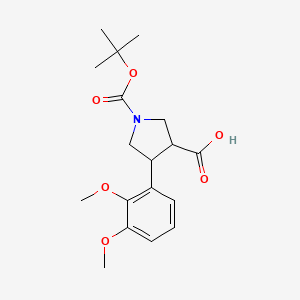

![(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12325315.png)
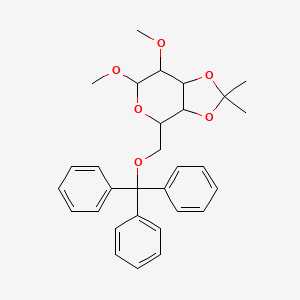

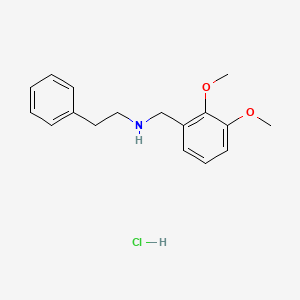
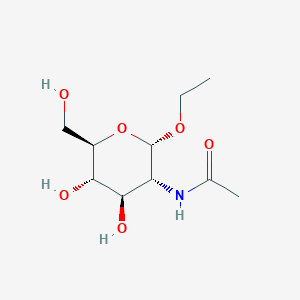
![2-[4-(2-Hydroxy-cyclopentylmethyl)-phenyl]-propionic acid](/img/structure/B12325346.png)
![(R)-(-)-1-[(S)-2-Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B12325353.png)
![3-Pyridinecarboxamide,2-[(4-chlorophenyl)thio]-](/img/structure/B12325361.png)

